(4-Methylquinazolin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylquinazolin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(6-13)11-7/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDGWOCNQJCENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13535-91-6 | |
| Record name | (4-Methylquinazolin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Occurrence and Biosynthetic Pathways of Quinazoline Alkaloids
Discovery and Isolation of (4-Methylquinazolin-2-yl)methanol from Microbial Sources (e.g., Pseudomonas aeruginosa)
A thorough review of the scientific literature indicates that This compound has not been reported as a naturally occurring compound isolated from any microbial source to date. While the bacterium Pseudomonas aeruginosa is known to produce a variety of secondary metabolites, including some quinoline (B57606) and quinazoline-based compounds, the specific isolation of this compound has not been documented. mdpi.comnih.gov
However, various other quinazoline (B50416) alkaloids have been successfully isolated from microbial cultures. For instance, studies on Pseudomonas aeruginosa have led to the identification of compounds like indolo(2,1-b)quinazoline-6,12-dione (tryptanthrin). mdpi.comnih.gov Fungi, particularly from the genera Aspergillus and Penicillium, are prolific producers of complex quinazoline alkaloids. frontiersin.orgtandfonline.comfrontiersin.org These discoveries underscore the metabolic potential of microorganisms to synthesize the quinazoline scaffold, even though the specific compound of interest in this article remains elusive from natural sources.
The process of isolating microbial natural products typically involves bioassay-guided fractionation. This begins with the cultivation of the microorganism in a suitable medium, followed by solvent extraction of the culture broth and mycelia. The crude extract is then subjected to various chromatographic techniques to separate the individual components. The structures of the isolated compounds are subsequently determined using spectroscopic methods.
Enzymatic Mechanisms and Precursor Incorporations in Quinazoline Alkaloid Biosynthesis
The biosynthesis of the quinazoline core generally originates from anthranilic acid, a product of the shikimate pathway. The subsequent steps involve the incorporation of other building blocks, often amino acids, and a series of enzymatic reactions to form the heterocyclic ring system.
While a specific biosynthetic pathway for this compound has not been elucidated due to its apparent absence in nature, a hypothetical pathway can be proposed based on known biochemical transformations. The formation of the quinazoline ring would likely begin with the condensation of anthranilic acid and a nitrogen- and carbon-donating molecule. The 4-methyl group could be introduced through the incorporation of a precursor like alanine (B10760859) or via the action of a methyltransferase. The 2-methanol group could arise from a precursor containing a hydroxymethyl group or, more likely, through the reduction of a carboxylic acid or aldehyde at the C-2 position, a reaction catalyzed by an alcohol dehydrogenase.
In well-studied examples, such as the biosynthesis of fumiquinazoline alkaloids in Aspergillus fumigatus, the pathway involves non-ribosomal peptide synthetases (NRPSs). frontiersin.orgfrontiersin.org These large enzyme complexes activate and link precursor amino acids to form complex peptidyl intermediates, which then undergo cyclization and further modifications to yield the final alkaloid structures. It is plausible that a much simpler enzymatic machinery would be required for the synthesis of a less complex molecule like this compound.
Chemodiversity and Structural Elucidation of Naturally Occurring Quinazoline Derivatives
The structural diversity of naturally occurring quinazoline alkaloids is vast, ranging from simple substituted quinazolines to complex polycyclic systems. This chemodiversity arises from the variety of precursors incorporated during biosynthesis and the array of enzymatic modifications that can occur.
The structural elucidation of these natural products is a critical aspect of natural product chemistry. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D techniques like ¹H and ¹³C NMR, and 2D techniques such as COSY, HSQC, and HMBC), High-Resolution Mass Spectrometry (HRESIMS) to determine the molecular formula, and in some cases, single-crystal X-ray diffraction for the unambiguous determination of the three-dimensional structure. frontiersin.orgtandfonline.comresearchgate.net
Below is a table summarizing a selection of naturally occurring quinazoline alkaloids from microbial sources, highlighting their structural diversity.
| Compound Name | Producing Organism | Reference |
| Indolo(2,1-b)quinazoline-6,12-dione (Tryptanthrin) | Pseudomonas aeruginosa UWI-1 | mdpi.com |
| Aspertoryadin H | Aspergillus sp. HNMF114 | frontiersin.org |
| (-)-(1R,4R)-1,4-(2,3)-indolmethane-1-methyl-2,4-dihydro-1H-pyrazino-[2,1-b]-quinazoline-3,6-dione | Penicillium vinaceum | tandfonline.com |
| Febrifugine | Dichroa febrifuga (plant), but relevant to alkaloid diversity | nih.gov |
Advanced Synthetic Methodologies for 4 Methylquinazolin 2 Yl Methanol and Analogous Quinazolines
Catalytic Approaches in Quinazoline (B50416) Ring Construction
Catalysis is at the forefront of modern organic synthesis, providing powerful tools for constructing complex molecules like quinazolines. These approaches offer advantages in terms of reaction rates, yields, and the ability to create specific isomers, often under milder conditions than classical methods.
Visible-Light Photocatalyzed C-N Bond Activation for Quinazoline Synthesis
A novel, metal-free, three-component approach has been developed for synthesizing 2,4-disubstituted quinazolines, which operates under visible light. rsc.orgnih.gov This method utilizes an organic dye, such as eosin (B541160) Y, as a photocatalyst to initiate the reaction between o-acylanilines, trialkylamines, and ammonium (B1175870) chloride. rsc.orgnih.gov The process is notable for its use of tertiary amines as an alkyl synthon through the activation of the C-N bond. rsc.orgnih.gov This reaction demonstrates good functional group tolerance and achieves yields ranging from 52% to 98%. rsc.orgnih.gov Control experiments support a reductive quenching mechanism for the photocatalyst. rsc.orgnih.gov A similar strategy employs fluorescein (B123965) as a photocatalyst with tert-butyl hydroperoxide (TBHP) as an oxidant to achieve the condensation cyclization of 2-aminobenzamides and aldehydes, offering a green and straightforward route to quinazolin-4(3H)-ones. nih.gov Another sustainable method uses curcumin-sensitized titanium dioxide (TiO₂) nanoparticles in a one-pot, three-component reaction to produce quinazoline derivatives with yields up to 97% under visible light. mdpi.com
Transition Metal-Catalyzed Annulation and Cyclization Reactions
Transition metals are extensively used to catalyze the formation of the quinazoline ring via various mechanisms, including C-H activation, annulation, and coupling reactions. mdpi.comnih.gov These methods provide efficient pathways to a wide range of substituted quinazolines.
Copper (Cu): Copper catalysts are versatile for quinazoline synthesis. One-pot reactions of 2-aminobenzylamines with aldehydes using a CuCl/DABCO/4-HO-TEMPO system and oxygen as the oxidant provide substituted quinazolines in moderate to excellent yields (40–98%). mdpi.com Another copper-catalyzed cascade reaction involves (2-aminophenyl)methanols and aldehydes, using cerium nitrate (B79036) hexahydrate and ammonium chloride, to give 2-substituted quinazolines. organic-chemistry.org
Iron (Fe): Iron, an earth-abundant and economical metal, catalyzes the synthesis of quinazolines from 2-alkylamino N-H ketimines through sp³ C-H oxidation and intramolecular C-N bond formation. mdpi.comorganic-chemistry.org This protocol furnishes C-2 alkylated, arylated, or heteroarylated quinazolines in good to excellent yields. mdpi.com
Manganese (Mn): Manganese(I)-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with primary amides offers a direct route to 2-substituted quinazolines with yields between 58% and 81%. mdpi.comfrontiersin.org This method is advantageous as it often uses simple, phosphine-free ligands. frontiersin.org
Cobalt (Co): Cobalt catalysts, including simple salts like Co(OAc)₂·4H₂O, facilitate the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles under mild, ligand-free conditions to produce quinazolines. mdpi.comresearchgate.net
Nickel (Ni): Nickel-catalyzed acceptorless dehydrogenative coupling provides an efficient route for synthesizing quinazolines from starting materials like 2-aminobenzylamine and benzyl (B1604629) alcohol. organic-chemistry.org Nickel catalysts have also been used for atom-economic [4+2] annulation of benzylamines and nitriles via C-H/N-H bond activation. organic-chemistry.org
Ruthenium (Ru): Ruthenium complexes, such as Ru₃(CO)₁₂ with a Xantphos ligand, enable the dehydrogenative synthesis of 2-arylquinazolines. organic-chemistry.org In situ formed ruthenium catalysts can also mediate the dehydrogenative coupling of 2-aminophenyl ketones with amines. organic-chemistry.org
Rhodium (Rh): Rhodium(III)-catalyzed C–H activation and [5+1] annulation of phenyl-1H-pyrazol-5-amines with alkynes provides a divergent pathway to pyrazolo[1,5-a]quinazolines, showcasing high atom economy and broad substrate scope. rsc.org
Table 1: Examples of Transition Metal-Catalyzed Quinazoline Synthesis
| Catalyst System | Starting Materials | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| CuCl/DABCO/4-HO-TEMPO | 2-aminobenzylamines, Aldehydes | Oxidative Cyclization | 40-98% | mdpi.com |
| FeCl₂/TBHP | 2-alkylamino N-H ketimines | sp³ C-H Oxidation/Cyclization | Good to Excellent | mdpi.comorganic-chemistry.org |
| Mn(I) complex | 2-aminobenzyl alcohols, Amides | Acceptorless Dehydrogenative Coupling | 58-81% | mdpi.comfrontiersin.org |
| Co(OAc)₂·4H₂O | 2-aminoaryl alcohols, Nitriles | Dehydrogenative Annulation | Up to 95% | mdpi.comresearchgate.net |
| Ni catalyst with tetraaza macrocyclic ligand | 2-aminobenzylamine, Benzyl alcohol | Acceptorless Dehydrogenative Coupling | Good | organic-chemistry.org |
| Ru₃(CO)₁₂/Xantphos | (2-aminophenyl)methanol, Benzylamine | Dehydrogenative Coupling | Good | organic-chemistry.org |
| Rh(III) complex | phenyl-1H-pyrazol-5-amine, Alkynes | [5+1] Annulation | High | rsc.org |
Organocatalytic Strategies for Quinazoline Formation
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative that often aligns with green chemistry principles. nih.gov These catalysts are typically less sensitive and more readily available than their transition metal counterparts. nih.gov For quinazoline synthesis, various organocatalysts have been employed. For example, molecular iodine can catalyze the amination of a benzylic sp³ C-H bond in 2-aminobenzaldehydes using benzylamines, with oxygen as a green oxidant, under solvent-free conditions. organic-chemistry.org Acetic acid has been used to catalyze a three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to produce spiro-fused quinazolinones in high yields (81–97%). nih.gov Another eco-friendly approach uses triethanolamine (B1662121) (TEOA) as a catalyst in a domino multi-component strategy for synthesizing quinazolinone derivatives. nih.gov
Multi-Component Reaction (MCR) Design for Divergent Quinazoline Synthesis
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single pot to form a product that incorporates the majority of the atoms from the starting materials. nih.govjnanoworld.com This high efficiency and convergence make MCRs ideal for creating diverse libraries of complex molecules like quinazolines.
One notable MCR strategy is the Ugi four-component reaction (Ugi-4CR), which has been adapted for the synthesis of polycyclic quinazolinones. nih.gov In one protocol, an ammonia-Ugi-4CR is followed by a palladium-catalyzed annulation to construct the final scaffold. nih.gov Another approach utilizes a magnetic ionic liquid (bmim[FeCl₄]) as a recyclable catalyst for a one-pot reaction of 2-aminobenzophenone, an aldehyde, and ammonium acetate, yielding quinazolines in 86%–95% yields at a mild temperature of 40°C. nih.gov MCRs have also been developed using heterogeneous catalysts, such as nano-In₂O₃, which efficiently catalyzes the reaction between isatoic anhydride, an amine, and an aldehyde in an environmentally friendly water/ethanol (B145695) mixture. jnanoworld.com
Chemo- and Regioselective Synthesis of Substituted Quinazoline Cores
Controlling the specific placement of functional groups on the quinazoline ring is crucial for tuning the properties of the final molecule. Chemoselective and regioselective synthetic methods enable the precise modification of the quinazoline core.
A copper-catalyzed [2+2+2] cascade annulation of diaryliodonium salts with nitriles provides a regioselective route to 2,4-diaryl quinazolines in good yields (52–90%). mdpi.com More recent developments have focused on achieving regioselectivity through the manipulation of tautomeric equilibria. For instance, the azide-tetrazole equilibrium in 4-azido-2-sulfonylquinazolines allows for the selective modification at the C2 position. nih.gov This strategy involves a nucleophilic aromatic substitution (SNAr) reaction where less nucleophilic amines selectively substitute the sulfonyl group at the C2 position, a transformation that has been successfully applied to the synthesis of known drugs. nih.gov
Green Chemistry Principles and Sustainable Synthetic Routes to Quinazoline Derivatives
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com These principles are increasingly being applied to the synthesis of quinazolines.
Key green strategies include:
Use of Green Solvents: Deep eutectic solvents (DESs), such as a choline (B1196258) chloride:urea mixture, have been used as both solvent and catalyst for synthesizing 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comscilit.com Water and ethanol are also employed as benign reaction media. jnanoworld.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions, often leading to higher yields and cleaner products in shorter timeframes. It has been used for the one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester. tandfonline.comtandfonline.com
Catalyst-Free and Solvent-Free Conditions: Some reactions are designed to proceed without any catalyst or solvent, representing an ideal green synthetic method. organic-chemistry.org For example, the reaction of 2-aminobenzaldehydes with benzylamines can be achieved using only oxygen as the oxidant. organic-chemistry.org
Recyclable Catalysts: The development of heterogeneous catalysts, particularly magnetic nanoparticles, allows for easy separation of the catalyst from the reaction mixture using an external magnet and subsequent reuse. jnanoworld.comfrontiersin.org A magnetically recoverable palladium catalyst has been used in an MCR for quinazolinone synthesis in a PEG/water solvent system, retaining over 89% of its activity after five cycles. frontiersin.org
Renewable Energy Sources: Visible light serves as a renewable and clean energy source for photocatalytic reactions, avoiding the need for metal catalysts and harsh conditions. nih.govmdpi.com
Comparative Analysis of Synthetic Efficiency and Scalability
A variety of synthetic routes for quinazolines and their derivatives have been developed, each with distinct advantages and limitations regarding efficiency, scalability, and environmental impact. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the intended production.
A prevalent method for synthesizing (4-Methylquinazolin-2-yl)methanol involves the hydrolysis of a halogenated precursor, 2-(chloromethyl)-4-methylquinazoline (B46745). This intermediate is typically prepared through the reaction of 1-(2-aminophenyl)ethan-1-one hydrochloride with 2-chloroacetonitrile in the presence of a Lewis acid like aluminum chloride. google.com The subsequent hydrolysis is carried out under basic conditions to yield the final product. This two-step process has demonstrated good yields and scalability. For instance, a procedure involving the suspension of 2-(chloromethyl)-4-methylquinazoline in a methanol-water mixture with potassium carbonate at 60–65°C for 3–4 hours has reported yields of 87–92% and has been successfully scaled up in pilot-scale reactors.
Another approach involves the reaction of 4-methylquinazoline (B149083) derivatives with propargyl alcohol. This method often requires reflux conditions in ethanol and subsequent purification by recrystallization. The efficiency of such cyclization reactions can be influenced by the choice of catalyst, with both acidic and basic catalysts being employed to optimize yields.
Modern synthetic strategies have increasingly focused on transition-metal-catalyzed reactions to construct the quinazoline core. These methods offer high atom economy and milder reaction conditions. For example, copper-catalyzed tandem reactions have been utilized for the synthesis of 2-functionalized quinazolines from aldehydes and (2-aminophenyl)methanols. nih.gov Similarly, palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids provide a versatile route to diverse quinazolines. organic-chemistry.org While these methods are highly efficient on a lab scale, their scalability can sometimes be hindered by the cost and toxicity of the metal catalysts and ligands.
To address the environmental concerns associated with traditional and some transition-metal-catalyzed methods, greener alternatives have been explored. One notable development is the use of a water-soluble palladium catalyst in a multi-component coupling reaction of isatoic anhydride, benzyl alcohol, and an amine in water. toho-u.ac.jp This method avoids the use of toxic oxidants and organic solvents, making it an environmentally friendly and efficient process for constructing heteroaromatic rings. toho-u.ac.jp
Microwave-assisted synthesis has also emerged as a powerful tool to accelerate the synthesis of quinazolines and quinazolinones. frontiersin.org This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. frontiersin.org For instance, the Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times, can be made more efficient under microwave irradiation. frontiersin.org
The following tables provide a comparative overview of different synthetic methodologies, highlighting key parameters such as catalysts, reaction conditions, yields, and scalability.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield (%) | Scalability Notes | Reference |
| Hydrolysis of Halogenated Precursor | 2-(chloromethyl)-4-methylquinazoline | Potassium carbonate | Methanol-water, 60–65°C, 3–4 h | 87–92 | Demonstrated on pilot-scale | |
| Reaction with Propargyl Alcohol | 4-methylquinazoline derivative, Propargyl alcohol | Acidic or basic catalyst | Ethanol, reflux | Varies | Dependent on catalyst and substrate | |
| From o-Aminoacetophenone | o-Aminoacetophenone, Chloroacetamide | Phosphoric acid | Ethanol, reflux, 45h | 94.26 (for intermediate) | Not specified | chemicalbook.com |
Table 2: Comparison of General Synthetic Methods for Quinazoline Analogs
| Method | Catalyst/Reagents | Key Features | Yield Range (%) | Scalability Notes | Reference |
| Transition-Metal-Catalyzed C-N Bond Formation | Palladium, Copper, Rhodium, etc. | High atom economy, mild conditions | 20-97 | Can be limited by catalyst cost and toxicity | nih.govthieme-connect.com |
| Multi-component Reactions (MCRs) | Iodine/Ammonium Acetate, Water-soluble Palladium | One-pot synthesis, operational simplicity | 91-97 (Iodine-catalyzed) | Good scalability, especially with green catalysts | nih.govtoho-u.ac.jp |
| Microwave-Assisted Synthesis | Various catalysts | Reduced reaction times, improved yields | Varies | Generally good for lab to medium scale | frontiersin.org |
| Lewis Acid-Catalyzed Synthesis | Boron trifluoride etherate, etc. | Transition-metal-free | 20-94 | Dependent on the specific Lewis acid used | nih.gov |
Role of 4 Methylquinazolin 2 Yl Methanol in Pharmaceutical Chemistry Research
Characterization and Profiling as a Pharmaceutical Impurity (e.g., Linagliptin Impurity)
The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug quality, safety, and efficacy. nih.govresearchgate.net (4-Methylquinazolin-2-yl)methanol has been identified as a process-related impurity in the manufacturing of the anti-diabetic drug, Linagliptin. nih.govclearsynth.comnih.govsvaklifesciences.com As such, its detection, characterization, and control are paramount.
The identification and characterization of this compound and other related impurities in Linagliptin are typically achieved using a combination of sophisticated analytical techniques. High-performance liquid chromatography (HPLC) is a primary tool for detecting and quantifying these impurities, even at low levels. nih.govresearchgate.netniscpr.res.in For structural elucidation, a suite of spectroscopic methods is employed, including mass spectrometry (MS), high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and infrared (IR) spectroscopy. nih.govresearchgate.net These methods provide detailed information about the molecular weight, elemental composition, and the specific arrangement of atoms within the impurity molecule, confirming its identity as this compound. nih.gov
The table below summarizes the key analytical techniques used in the characterization of this compound as a Linagliptin impurity.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Detection and quantification of the impurity. nih.govresearchgate.netniscpr.res.in |
| Mass Spectrometry (MS) | Determination of molecular weight. nih.govresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and elemental composition determination. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed molecular structure. nih.govresearchgate.net |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. nih.gov |
Mechanistic Investigations of Degradation Pathways Leading to this compound Formation
Understanding the formation of impurities is crucial for developing robust manufacturing processes. Investigations into the degradation pathways of Linagliptin have shed light on the conditions that can lead to the formation of this compound. Forced degradation studies, conducted under various stress conditions such as acid and base hydrolysis, oxidation, heat, and light, are instrumental in this regard. nih.govresearchgate.netniscpr.res.in
Studies have shown that Linagliptin is particularly susceptible to degradation under acidic and oxidative conditions. nih.govresearchgate.net While specific mechanistic details of the formation of this compound as a degradation product are a subject of ongoing research, it is understood that hydrolysis of the parent drug molecule or its intermediates can lead to its generation. For instance, the hydrolysis of 2-(chloromethyl)-4-methylquinazoline (B46745), a key intermediate in Linagliptin synthesis, is a direct route to this compound. This hydrolysis can be facilitated by the presence of water in the reaction solvents. nih.gov
Strategic Utilization as a Key Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs) and Their Related Substances
Beyond its role as an impurity, this compound is a valuable synthetic intermediate in the production of Linagliptin and its related compounds. nih.govcbijournal.com The synthesis of Linagliptin often involves the coupling of the (4-methylquinazolin-2-yl)methyl moiety with the xanthine (B1682287) core of the molecule. nih.gov
One common synthetic route involves the initial preparation of 2-(chloromethyl)-4-methylquinazoline. This intermediate can then be reacted with the appropriate xanthine derivative to form a key precursor to Linagliptin. nih.govcbijournal.com Alternatively, 2-(chloromethyl)-4-methylquinazoline can be hydrolyzed to this compound, which can then be utilized in subsequent synthetic steps. The hydroxyl group of this compound can be activated or converted to other functional groups to facilitate the desired bond formation.
The strategic use of this compound and its derivatives highlights the dual nature of many chemical compounds in pharmaceutical manufacturing, where a substance can be both an impurity to be controlled and a building block to be utilized.
Implications of Impurity Formation for Pharmaceutical Process Development
The formation of this compound as an impurity has significant implications for the development and control of the Linagliptin manufacturing process. The presence of this and other impurities necessitates the development of validated analytical methods for their routine monitoring. nih.govnih.govresearchgate.net
Key considerations for pharmaceutical process development arising from the potential formation of this compound include:
Process Optimization: Reaction conditions, such as solvent choice, temperature, and reaction time, must be carefully optimized to minimize the formation of this impurity. For example, controlling the water content in the reaction mixture can limit the hydrolysis of 2-(chloromethyl)-4-methylquinazoline. nih.gov
Purification Strategies: Effective purification methods, such as crystallization or chromatography, are essential to remove this compound and other impurities from the final API to meet the stringent purity requirements set by regulatory authorities.
Quality Control: Robust quality control measures, including in-process controls and final product testing, are necessary to ensure that the levels of this compound in the final drug substance are below the acceptable limits.
Reactivity and Chemical Transformations of 4 Methylquinazolin 2 Yl Methanol
Reaction Mechanisms Involving the Quinazoline (B50416) Nucleus and the Methanol (B129727) Moiety
The reactivity of (4-methylquinazolin-2-yl)methanol is dictated by the electronic properties of the quinazoline ring system and the nature of the hydroxymethyl substituent. The quinazoline nucleus, being a bicyclic aromatic heterocycle containing two nitrogen atoms, influences the reactivity of the attached functional groups. The nitrogen atoms exert an electron-withdrawing effect, which can affect the acidity of the hydroxyl proton and the susceptibility of the benzylic carbon to nucleophilic or electrophilic attack.
Reaction mechanisms often involve the initial activation of either the hydroxymethyl group or a position on the quinazoline ring. For instance, protonation of a ring nitrogen atom can enhance the electrophilicity of the quinazoline system, making it more susceptible to nucleophilic attack. Conversely, deprotonation of the hydroxyl group generates a nucleophilic alkoxide that can participate in various substitution and addition reactions. The methyl group at the 4-position also influences the reactivity through its electron-donating inductive effect, which can modulate the electron density of the quinazoline ring.
Derivatization Strategies at the Hydroxymethyl Group
The hydroxymethyl group at the 2-position of the quinazoline ring is a prime site for various derivatization reactions, allowing for the introduction of diverse functional groups and the extension of the molecular framework.
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides under appropriate conditions to form the corresponding esters. These reactions are typically catalyzed by acids or bases.
Esterification Reaction:
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Acyl Chloride (RCOCl) | (4-Methylquinazolin-2-yl)methyl ester |
Similarly, etherification can be achieved by reacting this compound with alkyl halides or other alkylating agents in the presence of a base. The Williamson ether synthesis is a common method employed for this transformation.
Etherification Reaction:
| Reactant | Reagent | Product |
|---|
Oxidation and Reduction Pathways
The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde, 4-methylquinazoline-2-carbaldehyde, using mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). Further oxidation under stronger conditions can yield the carboxylic acid, 4-methylquinazoline-2-carboxylic acid.
Oxidation Reactions:
| Reactant | Reagent | Product |
|---|---|---|
| This compound | MnO₂ or PCC | 4-Methylquinazoline-2-carbaldehyde |
Conversely, while the hydroxymethyl group is already in a reduced state, the quinazoline ring itself can undergo reduction. Catalytic hydrogenation, for example, can lead to the saturation of the heterocyclic ring, yielding tetrahydroquinazoline (B156257) derivatives. The specific conditions of the reduction will determine the extent and regioselectivity of the hydrogenation.
Annulation and Ring-Closing Reactions Involving the Quinazoline Core
The quinazoline scaffold of this compound can participate in annulation reactions, where a new ring is fused onto the existing bicyclic system. These reactions often involve the functional groups at the 2- and 4-positions as handles for cyclization. For instance, the hydroxymethyl group can be converted to a halomethyl group, which can then undergo intramolecular cyclization with a suitably positioned nucleophile on the quinazoline ring or an adjacent substituent.
Transition-metal-catalyzed C-H activation and annulation reactions are also powerful tools for constructing fused polycyclic systems from quinazoline derivatives. These methods allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the quinazoline core.
Heteroatom Functionalization of the Quinazoline System
The quinazoline ring system can be functionalized with various heteroatoms through electrophilic or nucleophilic substitution reactions. While the electron-deficient nature of the pyrimidine (B1678525) ring generally makes it less susceptible to electrophilic attack, the benzene (B151609) ring can undergo substitution, with the position of substitution being directed by the existing methyl group and the fused pyrimidine ring.
More commonly, nucleophilic aromatic substitution (SNAr) occurs at positions activated by the ring nitrogen atoms, particularly at the 4-position if a suitable leaving group is present. While this compound itself does not have a leaving group at the 4-position, derivatives of this compound can be synthesized to facilitate such reactions. For example, conversion of the 4-methyl group to a functional group that can act as a leaving group would open up pathways for heteroatom functionalization at this position.
Furthermore, the nitrogen atoms within the quinazoline ring can also undergo reactions such as N-alkylation or N-oxidation, leading to quinazolinium salts or N-oxides, respectively. These transformations can further modify the reactivity and properties of the molecule.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Quinazoline Scaffolds
Rational Design and Synthesis of (4-Methylquinazolin-2-yl)methanol Analogs
The rational design of analogs of this compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. nih.gov Design strategies often involve established principles such as scaffold hopping and conformational restriction to develop novel series of quinazoline (B50416) derivatives. nih.govmdpi.com For instance, the quinazoline core is frequently selected to occupy the hinge region of kinase enzymes, a choice guided by existing structure-activity relationship (SAR) data. mdpi.com
The synthesis of this compound itself is commonly achieved through the hydrolysis of a 2-(chloromethyl)-4-methylquinazoline (B46745) precursor. This reaction typically involves replacing the chlorine atom with a hydroxyl group under basic conditions. The synthesis of its analogs can be approached in several ways:
Modification of the Methanol (B129727) Group: The hydroxymethyl group at the C-2 position is a key site for modification. It can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can be substituted with other functional groups to explore new interactions with biological targets.
Multi-step Synthetic Routes: Novel quinazoline derivatives can be synthesized through various multi-step pathways. One common method starts with 2-(methylamino)benzamide, which undergoes a series of reactions to yield the desired quinazoline structures. istanbul.edu.trdergipark.org.tr Another approach involves the multi-component synthesis of quinazolines, which is valued for being atom-efficient and environmentally milder. asianpubs.org
Cyclization Reactions: The formation of the quinazoline ring is a critical step. An electrochemical cyclization strategy has been developed for synthesizing 2-substituted quinazolines from 2-aminobenzylamines and aldehydes or alcohols. researchgate.net Additionally, metal-catalyzed reactions, such as those using copper or palladium, are employed to facilitate the synthesis of quinazolinone derivatives, which are oxidized forms of quinazolines. mdpi.com
A notable synthetic approach involves reacting 4-methylquinazoline (B149083) derivatives with propargyl alcohol, followed by purification, to create analogs. The choice of starting materials, catalysts, and reaction conditions like temperature and solvents significantly impacts the yield and purity of the final compounds. researchgate.net These rational design and synthetic strategies are pivotal in generating diverse libraries of analogs for biological screening and lead optimization.
Positional and Substituent Effects on Quinazoline Core Modification
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core structure. mdpi.com SAR studies have systematically explored these effects to map the pharmacophoric requirements for various biological targets.
Position 2: The substituent at the C-2 position plays a crucial role in determining activity. For microtubule polymerization inhibition, small lipophilic groups at this position can enhance potency. nih.gov Conversely, for other targets, introducing groups like alkyl-thiobenzothiazole side chains or heteroaryl moieties (e.g., imidazole (B134444) or triazole) can significantly increase anti-inflammatory activity. nih.gov The volume of the group at position 2 has been shown to be important for binding to the colchicine (B1669291) site of tubulin. nih.gov
Position 4: The C-4 position is one of the most frequently modified sites. The 4-anilinoquinazoline (B1210976) moiety is a classic pharmacophore essential for inhibiting tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). mdpi.com Modifications to the aniline (B41778) ring, such as adding electron-withdrawing groups (e.g., chloro, bromo), are advantageous for antiproliferative activity. mdpi.com Replacing the 4-anilino group often leads to a decrease in activity, highlighting its importance for EGFR inhibition. mdpi.com
Positions 5, 6, 7, and 8: Substituents on the fused benzene (B151609) ring also profoundly influence the molecule's properties.
Electron-releasing groups at C-5 and/or C-6 can enhance tubulin polymerization inhibition. nih.gov
For EGFR inhibition, polar substituents like amino, hydroxyl, or amide groups at the C-6 position can increase binding affinity through additional hydrogen bonding. mdpi.com
Hydrophobic substituents such as halogens or a phenyl group at the C-7 position often improve interactions via hydrophobic effects and π-π stacking. mdpi.com
Introducing polar groups at the C-6 or C-8 positions can increase water solubility and bioavailability without compromising inhibitory potency. mdpi.com
The following table summarizes the observed effects of various substituents on the quinazoline core based on published research findings.
| Position | Substituent Type | Observed Effect | Target/Activity | Citation |
| C-2 | Small lipophilic groups | Increased activity | Tubulin Polymerization Inhibition | nih.gov |
| C-2 | Thioalkyl fragment | Increased activity | Dihydrofolate Reductase (DHFR) Inhibition | nih.gov |
| C-2 | Imidazole or triazole moiety | Increased activity | Anti-inflammatory | nih.gov |
| C-4 | Anilino group | Essential for activity | EGFR Inhibition | mdpi.com |
| C-4 Anilino | Electron-withdrawing groups (meta/para) | Increased activity | EGFR Inhibition | nih.govmdpi.com |
| C-5 | Electron-releasing group | Increased activity | PARP Inhibition | nih.gov |
| C-6 | Electron-releasing group | Enhanced activity | Tubulin Polymerization Inhibition | nih.gov |
| C-6 | Polar groups (amino, hydroxyl) | Enhanced binding affinity | EGFR Inhibition | mdpi.com |
| C-7 | Hydrophobic groups (halogens, phenyl) | Improved hydrophobic interactions | EGFR Inhibition | mdpi.com |
| C-6 / C-8 | Polar groups | Increased water solubility/bioavailability | General | mdpi.com |
Strategies for Modulating Interactions and Biological Activities of Quinazoline Derivatives
To optimize the therapeutic potential of quinazoline-based compounds, researchers employ various strategies to fine-tune their interactions with biological targets and modulate their activities.
Targeting Specific Molecular Interactions: A primary strategy involves designing derivatives that form specific, high-affinity interactions with their target protein. Molecular docking studies help identify key amino acid residues in the binding pocket. For example, quinazolinone derivatives have been designed to form robust hydrogen bonds with residues like VAL702 and ASP831 in the ATP binding site of EGFR. mdpi.com Pi-sigma and pi-cation interactions are also leveraged to enhance binding affinity. mdpi.com
Conformational Restriction: Limiting the conformational flexibility of a molecule can lock it into a bioactive conformation, thereby increasing potency and selectivity. This has been successfully applied in the design of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors by linking novel quinazolinone derivatives via a cyclopentene (B43876) moiety, resulting in highly potent compounds. nih.gov
Irreversible Inhibition: An alternative to reversible binding is the design of irreversible inhibitors that form a covalent bond with the target protein. This can lead to prolonged duration of action. Acrolein amine quinazolines substituted at the 6-position, for instance, have been shown to bind irreversibly to the intracellular ATP binding domain of EGFR. nih.gov
Bioisosteric Replacement: The substitution of one functional group with another that has similar physical or chemical properties (a bioisostere) is a common technique to improve pharmacokinetic or pharmacodynamic properties. For example, the difluoromethyl (–CF2H) group is considered a bioisostere of the trifluoromethyl (–CF3) group and can be used to modulate a compound's biological profile. acs.org
Scaffold Hopping: This technique involves replacing the central molecular core of a known active compound with a different, often structurally distinct, scaffold while preserving the essential pharmacophoric groups. This can lead to novel intellectual property and improved drug-like properties. This approach was used to develop a novel series of thiosemicarbazone-containing quinazoline derivatives as potential VEGFR2 inhibitors. mdpi.com
Design of Quinazoline Hybrid Molecules for Enhanced Research Applications
Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacologically active molecules or moieties into a single hybrid compound. nih.govnih.gov This approach aims to create new chemical entities with potentially improved affinity, enhanced efficacy, dual-target activity, or the ability to overcome drug resistance. nih.govresearchgate.net The quinazoline scaffold is an excellent backbone for creating such hybrids due to its proven biological importance. asianpubs.orgnih.gov
The rationale for designing quinazoline hybrids includes:
Multi-Targeting: Combining pharmacophores that act on different biological targets can be an effective strategy for complex diseases like cancer. nih.gov For example, hybrids have been designed to dually inhibit EGFR and VEGFR. mdpi.com
Synergistic Effects: A hybrid molecule may exhibit a synergistic effect where the combined activity is greater than the sum of the individual components. researchgate.net
Overcoming Resistance: Hybrid compounds can be designed to circumvent drug resistance mechanisms. nih.gov
Numerous quinazoline-based hybrids have been synthesized and evaluated for a range of research applications, particularly in oncology and infectious diseases. nih.govresearchgate.netresearchgate.net
| Hybrid Type | Linked Moiety | Research Application | Citation |
| Quinazoline-Thiosemicarbazone | Thiosemicarbazone | VEGFR2 Inhibition, Anti-angiogenic | mdpi.com |
| Quinazoline-Triazine | Diaryl triazine | Antimicrobial | researchgate.net |
| Quinazoline-Triazole | 1,2,3-Triazole | Anticancer (HCT-116, HepG2 cell lines) | researchgate.net |
| Quinazolinone-Isoxazoline | Isoxazoline | General Bioactive Compound Research | researchgate.net |
| Quinazoline-Piperazine | Piperazine | Cytotoxic Agents | nih.gov |
| Imidazolo-Quinazolinone | Imidazole | Antibacterial, Antifungal | nih.gov |
| Thiazolo-Quinazoline | Thiazole | Antioxidant | nih.gov |
| Benzimidazo-Quinazoline | Benzimidazole | Anti-tubercular | researchgate.net |
These hybridization strategies continue to be a fruitful area of research, expanding the chemical space and therapeutic potential of quinazoline-based compounds for a wide variety of research applications. asianpubs.orgnih.gov
Computational and Theoretical Chemistry Applications to Quinazoline Systems
Molecular Modeling and Docking Studies for Target Identification and Binding Mode Analysis
Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These methods are crucial in drug discovery for identifying potential biological targets and for analyzing the binding mode of a ligand within the active site of a receptor.
In the context of quinazoline (B50416) derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action against various targets. For instance, studies on quinazoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer, have revealed critical interactions within the ATP-binding site. acs.org Docking simulations have shown that specific substitutions on the quinazoline ring can form hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby enhancing inhibitory activity. nih.gov
Similarly, molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of a ligand-receptor complex over time, have been used to assess the stability of these interactions. nih.gov For example, MD simulations of quinazoline-based inhibitors bound to Programmed Death-Ligand 1 (PD-L1) have demonstrated how water-mediated interactions can stabilize the complex, a finding that is valuable for the design of more potent inhibitors. nih.gov
These computational approaches allow researchers to:
Screen virtual libraries of quinazoline compounds against a specific target.
Predict the binding affinity and pose of a ligand in the active site.
Identify key interactions that are essential for biological activity.
Guide the optimization of lead compounds to improve their potency and selectivity.
| Target | PDB ID | Key Interacting Residues | Compound Type | Reference |
|---|---|---|---|---|
| EGFR | 4ZAU | Not specified | Quinazoline derivatives | nih.gov |
| PI3Kδ | Not specified | Glu826, Val828, Asp911, Ser831, Asp832, Asn836 | Quinazolinone derivatives | rsc.org |
| PD-L1 | Not specified | Asn63, Lys124 | Quinazoline derivatives with amino acids | nih.gov |
| MMP-13 | Not specified | Phe252, Phe247, Met253, Asn215, Lys249, Lys140, Gly248 | Quinazolinone derivatives | nih.gov |
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and for elucidating reaction mechanisms. nih.govnih.gov These methods can be used to calculate the energies of reactants, products, and transition states, providing a detailed understanding of the reaction pathway. rsc.org
For quinazoline systems, quantum chemical calculations can be applied to:
Predict reaction outcomes: By comparing the activation energies of different possible reaction pathways, it is possible to predict which products are most likely to be formed.
Elucidate reaction mechanisms: Quantum chemical calculations can provide detailed information about the geometry of the transition state and the nature of the bond-breaking and bond-forming processes. For example, understanding the mechanism of electrophilic substitution on the quinazoline ring can guide the synthesis of specifically substituted derivatives. nih.gov
Analyze the stability of different isomers and conformers: The relative energies of different tautomers or conformers of a quinazoline derivative can be calculated, providing insights into their relative populations at equilibrium.
While specific quantum chemical studies on (4-Methylquinazolin-2-yl)methanol are not extensively reported, the principles can be readily applied. For instance, calculations could be used to investigate the reactivity of the methanol (B129727) group or the methyl group, and to understand how these substituents influence the electronic properties and reactivity of the quinazoline core.
Prediction of Novel Quinazoline Derivatives with Desired Electronic and Steric Profiles
A key goal in drug design is to establish a Quantitative Structure-Activity Relationship (QSAR), which correlates the chemical structure of a series of compounds with their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for this purpose. rsc.orgnih.gov
These methods generate 3D contour maps that visualize the regions around a molecule where changes in steric, electrostatic, and hydrophobic properties are likely to influence biological activity. rsc.org For quinazoline derivatives, 3D-QSAR studies have been successfully employed to:
Identify the key structural features that are important for high affinity binding.
Guide the design of new derivatives with improved potency.
Predict the biological activity of novel compounds before they are synthesized.
For example, a 3D-QSAR study on quinazolinone-based inhibitors of PI3Kδ revealed that electrostatic and hydrophobic fields were the most significant factors affecting their bioactivity. rsc.org This information was then used to design novel inhibitors with higher predicted activity. rsc.org
| Model | q² | r² | r²_pred | Target | Reference |
|---|---|---|---|---|---|
| CoMFA | 0.741 | Not specified | 0.851 | PI3Kδ | rsc.org |
| CoMSIA | 0.712 | Not specified | 0.738 | PI3Kδ | rsc.org |
| Topomer CoMFA | 0.711 | Not specified | 0.828 | PI3Kδ | rsc.org |
| MLR (EGFR) | 0.669 (Q²_cv) | 0.745 | 0.941 (R²_test) | EGFR | acs.org |
| GFA (EGFR) | 0.940 (Qcv²) | 0.966 | 0.819 (R²_test) | EGFR | nih.gov |
In Silico Screening and Virtual Library Design for Quinazoline Scaffolds
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net This approach is much faster and more cost-effective than traditional high-throughput screening.
Virtual libraries of quinazoline derivatives can be designed and screened against a variety of biological targets. researchgate.net The process typically involves:
Scaffold Selection: A core quinazoline scaffold is chosen as the starting point.
Library Enumeration: A virtual library is generated by computationally adding a variety of substituents to the scaffold. youtube.com
Virtual Screening: The virtual library is then screened against a 3D model of the target protein using molecular docking.
Hit Selection and Optimization: The top-scoring compounds are selected for further investigation and optimization.
This approach has been successfully used to identify novel quinazoline-based inhibitors for a range of targets. researchgate.netfrontiersin.org For example, in silico screening of a chemical library led to the identification of quinazolinone derivatives as dual inhibitors of PARP1 and STAT3. tandfonline.com Furthermore, the design of virtual libraries allows for the exploration of novel chemical space and the generation of compounds with desirable drug-like properties. researchgate.net
Advanced Analytical Methodologies in Quinazoline Research
High-Resolution Chromatographic Techniques for Separation and Purity Assessment
High-resolution chromatographic techniques are fundamental in quinazoline (B50416) research for the effective separation of target compounds from reaction mixtures and for the precise assessment of their purity. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) configuration, is a cornerstone method. tandfonline.comresearchgate.nettandfonline.comrjptonline.org The versatility of RP-HPLC allows for the fine-tuning of separation parameters to achieve optimal resolution for a wide array of quinazoline derivatives. researchgate.net
The selection of the stationary phase, typically a C18 or C8 bonded silica, and the composition of the mobile phase are critical factors. Mobile phases often consist of a mixture of an aqueous component (like water with a modifying agent such as formic acid or ammonium (B1175870) acetate) and an organic solvent (commonly acetonitrile (B52724) or methanol). researchgate.nettandfonline.com Gradient elution is frequently employed to separate compounds with a broad range of polarities that are often present in crude reaction mixtures.
The purity of quinazoline derivatives, including (4-Methylquinazolin-2-yl)methanol, is determined by analyzing the chromatogram for the presence of any secondary peaks, which may correspond to starting materials, byproducts, or degradation products. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. mdpi.com
| Technique | Stationary Phase | Mobile Phase Composition | Detection Method | Application in Quinazoline Research |
|---|---|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Octadecylsilane (C18) or Octylsilane (C8) bonded silica | Gradients of water/acetonitrile or water/methanol (B129727), often with additives like formic acid or trifluoroacetic acid | UV-Vis Detector (Diode Array Detector) | Purity assessment, stability studies, and quality control of synthesized quinazoline derivatives. tandfonline.comresearchgate.net |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Sub-2 µm particle size columns (e.g., C18) | Similar to HPLC, but optimized for higher pressures and faster flow rates | UV-Vis, Mass Spectrometry (MS) | High-throughput analysis, improved resolution for complex mixtures, and sensitive impurity profiling. acs.orgacs.org |
| Preparative HPLC | Larger particle size C18 or other appropriate stationary phases | Isocratic or gradient elution with solvents chosen for good solubility and easy removal | UV-Vis, Fraction Collector | Isolation and purification of target quinazoline compounds from synthetic reaction mixtures. |
Advanced Spectroscopic Approaches for Structural Confirmation and Mechanistic Insights
Once a quinazoline derivative has been purified, advanced spectroscopic techniques are employed for unambiguous structural confirmation. These methods provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry, without focusing on specific compound data.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including quinazolines. nih.govconicet.gov.ar One-dimensional (1D) NMR techniques such as ¹H NMR and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule. nih.gov
For more complex structures or to resolve ambiguities, two-dimensional (2D) NMR experiments are essential. researchgate.netcreative-biostructure.com These include:
Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other in the molecular structure. creative-biostructure.com
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), helping to assign carbon signals based on their attached protons. creative-biostructure.com
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons. researchgate.netlibretexts.org
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close in space, even if they are not directly bonded, which is invaluable for determining stereochemistry and conformation. researchgate.net
Mass Spectrometry (MS) is another critical technique for structural analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula of the compound. nih.govlibretexts.org Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. The fragmentation patterns are often characteristic of specific structural motifs within the quinazoline core and its substituents, providing valuable clues for structural confirmation. soton.ac.ukresearchgate.netrsc.orgwikipedia.org
| Spectroscopic Technique | Information Obtained | Application in Quinazoline Research |
|---|---|---|
| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Provides a proton "fingerprint" of the molecule. |
| ¹³C NMR | Chemical shifts of carbon atoms. | Identifies the number and types of carbon environments. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H). researchgate.netlibretexts.org | Elucidates the complete molecular structure and connectivity. researchgate.netcreative-biostructure.com |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass of the molecule. | Determines the elemental composition and molecular formula. nih.govlibretexts.org |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns of the molecule. | Provides structural information and aids in the identification of unknown compounds by comparing fragmentation to known patterns. soton.ac.ukresearchgate.net |
Hyphenated Techniques for Complex Mixture Analysis in Quinazoline Synthesis
The synthesis of quinazoline derivatives often results in complex mixtures containing the desired product, unreacted starting materials, intermediates, and various byproducts. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are exceptionally powerful for the analysis of such mixtures. wisdomlib.orgsaspublishers.comrsisinternational.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most widely used hyphenated technique in pharmaceutical and chemical analysis. rsisinternational.org It combines the high-resolution separation capabilities of HPLC or UHPLC with the sensitive and selective detection and structural elucidation power of mass spectrometry. saspublishers.com In the context of quinazoline synthesis, LC-MS can be used to monitor the progress of a reaction, identify the components of a reaction mixture by their retention times and mass spectra, and quantify the yield of the desired product. nih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances the ability to identify and characterize unknown impurities and byproducts. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile and thermally stable quinazoline derivatives or their precursors. rsisinternational.orgjmchemsci.com Similar to LC-MS, GC-MS provides both separation and structural information, making it a powerful tool for analyzing reaction mixtures and identifying volatile impurities. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents a more specialized but incredibly powerful hyphenated technique. conicet.gov.ariosrphr.org By directly coupling an HPLC system to an NMR spectrometer, it is possible to obtain detailed NMR spectra of individual components of a mixture as they are separated by the chromatography column. researchgate.net This is particularly useful for the unambiguous identification of unknown impurities or metabolites without the need for their physical isolation. nih.govresearchgate.net
| Hyphenated Technique | Principle | Application in Quinazoline Synthesis |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC/UHPLC followed by detection and identification by MS. saspublishers.com | Reaction monitoring, product identification, impurity profiling, and quantification in complex synthesis mixtures. rsisinternational.orgnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by GC followed by detection and identification by MS. rsisinternational.org | Analysis of volatile starting materials, reagents, and byproducts in quinazoline synthesis. nih.gov |
| Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) | Separation by HPLC followed by online NMR analysis of the separated components. iosrphr.org | Unambiguous structural elucidation of impurities, byproducts, and unstable intermediates directly from the reaction mixture without isolation. nih.govresearchgate.net |
| Liquid Chromatography-Diode Array Detection (LC-DAD) | Separation by HPLC with UV-Vis spectral data collected for each peak. | Peak purity assessment and preliminary identification based on UV-Vis spectra. |
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Routes for Quinazoline (B50416) Derivatives
The pursuit of more efficient, cost-effective, and environmentally benign methods for synthesizing quinazoline derivatives is a central theme in contemporary organic chemistry. Traditional methods are often being supplanted by innovative strategies that offer higher yields, reduced reaction times, and greater molecular diversity. mdpi.com
Key emerging synthetic approaches include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to cleaner products and higher yields in a fraction of the time required for conventional heating. mdpi.comnih.gov For instance, researchers have successfully employed microwave assistance for the one-pot synthesis of various quinazoline derivatives. nih.gov
Ultrasound-Promoted Reactions: Sonication provides mechanical energy that enhances mass transfer and accelerates reaction rates. An ultrasound-assisted four-step synthesis of the quinazoline core has been reported, demonstrating the utility of this approach. nih.gov
Metal-Catalyzed Reactions: Transition-metal catalysts, particularly those using earth-abundant metals like copper, iron, and nickel, are being used to construct the quinazoline scaffold through novel bond formations, offering sustainable alternatives to precious metal catalysts. mdpi.comresearchgate.netnih.gov Copper-catalyzed tandem reactions, for example, have been used for the eco-friendly, one-pot synthesis of quinazolinone derivatives. nih.gov
Green Chemistry Approaches: A significant trend is the use of eco-friendly solvents, catalysts, and reaction conditions. mdpi.com This includes the use of glycerol-based sulfonic acid as a reusable, biodegradable catalyst and the development of solvent-less reaction conditions, which minimize chemical waste. researchgate.net
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which is a highly efficient method for generating molecular diversity. rsc.org This approach significantly reduces the number of synthetic steps, reagent use, and waste production. rsc.org
| Method | Key Advantages | Catalyst/Conditions | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, cleaner reactions | Microwave irradiation, often solvent-free | mdpi.comnih.gov |
| Ultrasound-Promoted Synthesis | Enhanced reaction rates, improved mass transfer | Ultrasonic irradiation | nih.gov |
| Metal-Catalyzed Synthesis | High efficiency, novel bond formation, sustainability (with earth-abundant metals) | Copper, Iron, Palladium, Zinc | researchgate.netnih.gov |
| Green Chemistry Approaches | Environmentally friendly, reduced waste, use of renewable resources | Glycerol-based catalysts, water as solvent, solvent-free conditions | mdpi.comresearchgate.net |
Exploration of Undiscovered Biological Targets for Quinazoline Scaffolds
The versatility of the quinazoline scaffold allows it to interact with a wide range of biological targets, a feature that has established its "privileged" status in drug discovery. mdpi.commdpi.com While several quinazoline-based drugs are approved as kinase inhibitors for cancer therapy (e.g., Gefitinib, Erlotinib), research is rapidly expanding to identify novel therapeutic applications. mdpi.com
Multi-Target Directed Agents: A promising strategy involves designing single quinazoline compounds that can modulate multiple targets simultaneously. nih.gov This is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov For example, certain quinazoline derivatives have been shown to inhibit not only microtubule dynamics but also multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β, providing a multi-pronged attack on cancer cells. nih.gov
Neurodegenerative Diseases: The quinazoline nucleus is being explored for its potential in treating Alzheimer's disease. mdpi.com Research has shown that derivatives can be designed to inhibit key enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1) while also preventing the aggregation of amyloid-beta plaques, addressing multiple facets of the disease's pathology. mdpi.com
Antimicrobial and Antiviral Applications: The scaffold is a promising basis for developing new agents against infectious diseases. mdpi.com Researchers have reported quinazoline derivatives with significant activity against various bacteria, fungi, and even viruses, providing potential leads for new antibiotics and antiviral drugs. mdpi.comresearchgate.net
Other Therapeutic Areas: The broad spectrum of activity for quinazoline derivatives continues to grow, with studies demonstrating potential in treating tuberculosis, malaria, inflammation, and diabetes. mdpi.comresearchgate.net This wide range of bioactivity suggests that many more biological targets for the quinazoline scaffold remain to be discovered. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the traditionally slow and expensive process of drug discovery. researchgate.netresearchgate.net These computational tools are being applied to accelerate the identification and optimization of novel quinazoline-based drug candidates.
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel protein targets for which quinazoline derivatives could be effective modulators. researchgate.net
Virtual Screening and Hit Identification: Machine learning models can screen massive virtual libraries of quinazoline compounds to predict their binding affinity for specific biological targets. nih.gov This dramatically narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources.
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new quinazoline molecules from scratch. nih.gov These models can be trained to generate structures with optimized properties, such as high potency, selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.netnih.gov
Predictive Modeling: ML algorithms are used to build models that predict the pharmacokinetic and toxicological properties of new quinazoline derivatives. This early-stage prediction helps to identify and eliminate compounds that are likely to fail later in development due to poor safety or metabolic instability. researchgate.net
| Discovery Phase | AI/ML Application | Objective | Reference |
|---|---|---|---|
| Target Identification | Analysis of 'omics' data | Identify novel protein targets relevant to a disease | researchgate.net |
| Hit Discovery | Virtual screening, predictive modeling | Identify promising quinazoline scaffolds from large compound libraries | nih.gov |
| Lead Optimization | Generative models (GANs), QSAR modeling | Design novel derivatives with improved potency, selectivity, and ADMET properties | nih.gov |
| Preclinical Development | ADMET prediction models | Forecast potential toxicity and pharmacokinetic issues before animal testing | researchgate.net |
Sustainable and Scalable Production of Quinazoline-Based Compounds
As promising quinazoline derivatives move from laboratory research to potential clinical and commercial use, the development of sustainable and scalable manufacturing processes becomes critical. The focus is on creating methods that are not only economically viable for large-scale production but also minimize environmental impact.
Expanding the Scope of (4-Methylquinazolin-2-yl)methanol in Interdisciplinary Research
While the primary focus of research on this compound and its relatives has been in medicinal chemistry, the unique chemical properties of the quinazoline scaffold present opportunities for its application in other scientific fields.
Future interdisciplinary research could explore its use in:
Materials Science: Small organic molecules are crucial for the development of new materials. rsc.org The rigid, planar, and electron-rich nature of the quinazoline core could be exploited in the design of organic light-emitting diodes (OLEDs), fluorescent sensors, or functional polymers. The potential for these heterocycles in material science is an active area of exploration. researchgate.net
Chemical Biology: As our understanding of the biological activities of quinazolines grows, derivatives of this compound could be modified to create molecular probes. These tools, often tagged with fluorescent markers, could be used to study complex biological processes, visualize specific enzymes or receptors within cells, and help elucidate new biological pathways.
Agrochemicals: The diverse bioactivity of quinazolines suggests potential applications in agriculture. Research could be directed towards developing novel herbicides, fungicides, or insecticides based on this scaffold, potentially offering new modes of action to combat resistance to existing agrochemicals.
This expansion into interdisciplinary fields would not only uncover new applications for this compound but also deepen the fundamental understanding of its chemical and physical properties.
Q & A
Basic: What are common synthetic routes for (4-Methylquinazolin-2-yl)methanol, and what factors influence reaction yields?
This compound is typically synthesized via multi-step reactions involving condensation, cyclization, or functional group modifications. A standard approach involves reacting 4-methylquinazoline derivatives with propargyl alcohol under reflux conditions in ethanol, followed by purification via recrystallization . Key factors affecting yield include:
- Catalyst selection : Acidic or basic catalysts (e.g., boron trifluoride etherate) optimize cyclization efficiency.
- Temperature control : Reflux conditions (70–100°C) are critical for intermediate stability.
- Solvent polarity : Ethanol or methanol enhances solubility of intermediates, reducing side reactions.
Yield optimization often requires iterative adjustments to molar ratios and reaction times .
Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR, MS) for this compound derivatives?
Discrepancies in spectral data may arise from impurities, tautomerism, or solvent effects. To address this:
- Standardize conditions : Use deuterated solvents (DMSO-d6 or CDCl3) for NMR and ensure consistent MS ionization methods (ESI vs. EI).
- Cross-validate techniques : Combine IR (to confirm –OH and C=N stretches) with 2D NMR (COSY, HSQC) to resolve overlapping signals in quinazoline derivatives .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
Basic: What methodologies are used to evaluate the biological activity of this compound in enzyme inhibition studies?
Common assays include:
- Kinetic assays : Measure inhibition constants (Ki) using spectrophotometric methods (e.g., NADH depletion in dehydrogenase assays).
- Docking studies : Predict binding modes to enzymes like dipeptidyl peptidase-4 (DPP-4) using AutoDock Vina or Schrödinger Suite .
- Cellular assays : Assess cytotoxicity (via MTT assay) and apoptosis induction in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can researchers design stability studies to address solubility limitations of this compound in aqueous formulations?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.
- Forced degradation : Expose the compound to stressors (pH 1–13, UV light, 40–80°C) and monitor degradation products via HPLC-MS .
- Solid-state stability : Characterize polymorphs using X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify stable crystalline forms .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopy :
- 1H/13C NMR : Confirm substitution patterns on the quinazoline ring.
- High-resolution MS : Verify molecular ion ([M+H]+) and fragmentation pathways.
- Elemental analysis : Validate C, H, N content against theoretical values .
Advanced: How should researchers address conflicting data in biological activity studies (e.g., variable IC50 values across assays)?
- Assay standardization : Use positive controls (e.g., staurosporine for cytotoxicity) and replicate experiments across independent labs.
- Mechanistic studies : Perform isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule off-target effects.
- Meta-analysis : Compare data across published studies, noting differences in cell lines, assay durations, or compound batches .
Basic: What are the key considerations for scaling up the synthesis of this compound from lab to pilot scale?
- Reactor design : Use jacketed reactors for temperature control during exothermic steps.
- Purification : Replace column chromatography with recrystallization or distillation for cost efficiency.
- Safety : Monitor hazardous intermediates (e.g., azides) and implement quenching protocols .
Advanced: How can computational chemistry guide the optimization of this compound derivatives for enhanced pharmacokinetics?
- ADME prediction : Use tools like SwissADME to forecast bioavailability and blood-brain barrier penetration.
- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on logP and solubility .
- Free-energy perturbation (FEP) : Simulate binding affinity changes upon structural modifications to prioritize synthetic targets .
Basic: What are the recommended storage conditions for this compound to ensure long-term stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the methanol group.
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .
Advanced: How can researchers validate the role of this compound in synergistic drug combinations for cancer therapy?
- Combinatorial screening : Test with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay synergy analysis.
- Pathway mapping : Use RNA-seq or phosphoproteomics to identify signaling nodes (e.g., PI3K/AKT) affected by the combination .
- In vivo models : Evaluate tumor growth inhibition in xenograft mice, monitoring liver enzymes for toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
